(2S,3R,4S,5S,6S)-2-(4-(((1H-Imidazole-1-carbonyl)oxy)methyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
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Overview
Description
The compound (2S,3R,4S,5S,6S)-2-(4-(((1H-Imidazole-1-carbonyl)oxy)methyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including imidazole, nitrophenoxy, and methoxycarbonyl, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S,5S,6S)-2-(4-(((1H-Imidazole-1-carbonyl)oxy)methyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves several steps, starting from readily available precursors. The key steps typically include:
Formation of the tetrahydro-2H-pyran ring: This can be achieved through a cyclization reaction involving a suitable diol and an acid catalyst.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution of a halogenated phenol derivative with a nitro group.
Attachment of the imidazole moiety: This can be done through a coupling reaction using imidazole and a suitable activating agent.
Acetylation: The final step involves the acetylation of the hydroxyl groups using acetic anhydride and a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S,5S,6S)-2-(4-(((1H-Imidazole-1-carbonyl)oxy)methyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The imidazole ring can be hydrogenated under high pressure to form a saturated imidazoline ring.
Substitution: The acetyl groups can be hydrolyzed under basic conditions to yield the corresponding alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), water
Major Products
Amine derivatives: from the reduction of the nitro group
Imidazoline derivatives: from the hydrogenation of the imidazole ring
Alcohol derivatives: from the hydrolysis of acetyl groups
Scientific Research Applications
(2S,3R,4S,5S,6S)-2-(4-(((1H-Imidazole-1-carbonyl)oxy)methyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its multiple functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (2S,3R,4S,5S,6S)-2-(4-(((1H-Imidazole-1-carbonyl)oxy)methyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, affecting enzymatic activity, while the nitrophenoxy group can participate in redox reactions, altering cellular redox states. The compound’s multiple functional groups allow it to interact with various biological pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4S,5S,6S)-2-(4-(((1H-Imidazole-1-carbonyl)oxy)methyl)-2-nitrophenoxy)-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate: can be compared with other compounds containing imidazole and nitrophenoxy groups, such as:
Uniqueness
The uniqueness of This compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C24H25N3O14 |
---|---|
Molecular Weight |
579.5 g/mol |
IUPAC Name |
[3-nitro-4-[(2S,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-methoxycarbonyloxan-2-yl]oxyphenyl]methyl imidazole-1-carboxylate |
InChI |
InChI=1S/C24H25N3O14/c1-12(28)37-18-19(38-13(2)29)21(39-14(3)30)23(41-20(18)22(31)35-4)40-17-6-5-15(9-16(17)27(33)34)10-36-24(32)26-8-7-25-11-26/h5-9,11,18-21,23H,10H2,1-4H3/t18-,19-,20-,21+,23+/m0/s1 |
InChI Key |
XQRUBAFUEYRFDP-YKZCJQPKSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)N3C=CN=C3)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=C(C=C(C=C2)COC(=O)N3C=CN=C3)[N+](=O)[O-])C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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